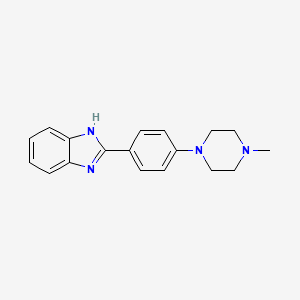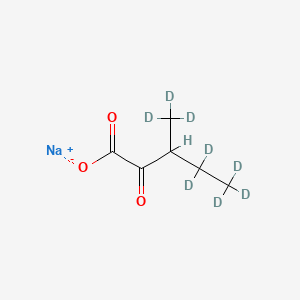
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is a deuterium-labeled analogue of 3-Methyl-2-oxovaleric Acid. This compound is an α-ketomonocarboxylic acid that plays a significant role in various biochemical processes. It is known for its neurotoxic properties and is an abnormal metabolite resulting from the incomplete breakdown of branched-chain amino acids .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves the deuteration of 3-Methyl-2-oxovaleric AcidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the required specifications for scientific research applications .
化学反応の分析
Types of Reactions
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxo acids, alcohols, and substituted derivatives of this compound .
科学的研究の応用
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of metabolites.
Biology: Serves as a substrate to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases.
Medicine: Used to investigate metabolic disorders such as maple syrup urine disease.
Industry: Employed in the development of new pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves its interaction with specific receptor sites that differ from those occupied by amino acids. It triggers insulin release and inhibits the mitochondrial α-ketoglutarate dehydrogenase complex, leading to nerve cell death. The compound acts as a reactive oxygen scavenger, protecting cells from oxidative stress .
類似化合物との比較
Similar Compounds
- 3-Methyl-2-oxovaleric Acid
- 3-Methyl-2-oxopentanoic Acid
- α-Keto-β-methylvaleric Acid
- Ketoisoleucine
Uniqueness
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This property makes it particularly valuable in research applications where accurate measurement of metabolic processes is crucial .
特性
分子式 |
C6H9NaO3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
sodium;4,4,5,5,5-pentadeuterio-2-oxo-3-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,3D2; |
InChIキー |
SMDJDLCNOXJGKC-FIRJCWQZSA-M |
異性体SMILES |
[2H]C([2H])([2H])C(C(=O)C(=O)[O-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
正規SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
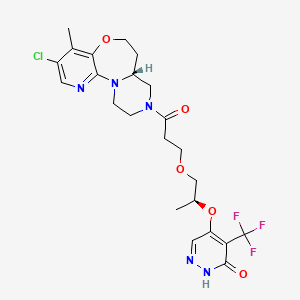
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)

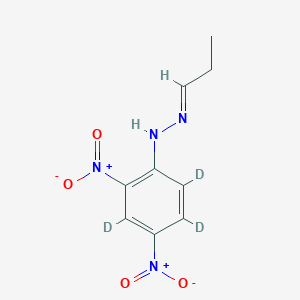
![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)

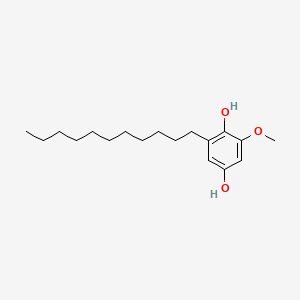
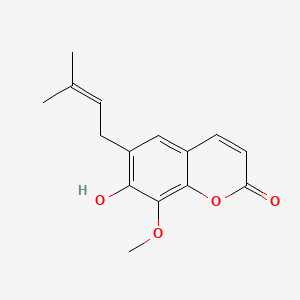
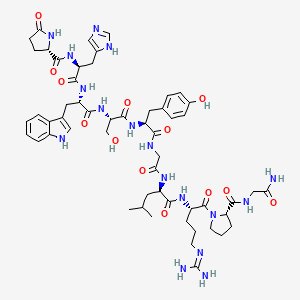
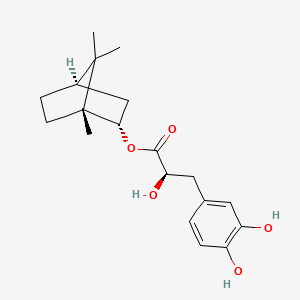
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)

